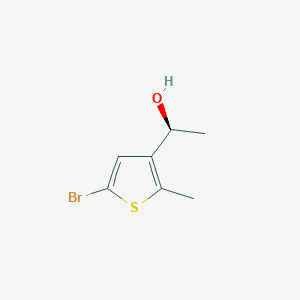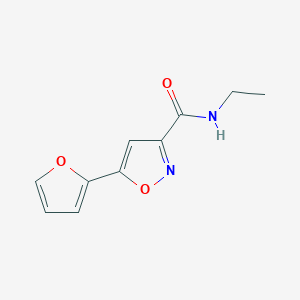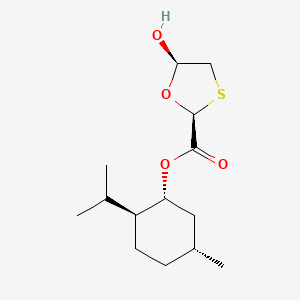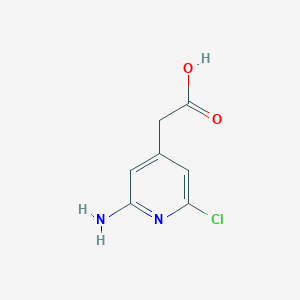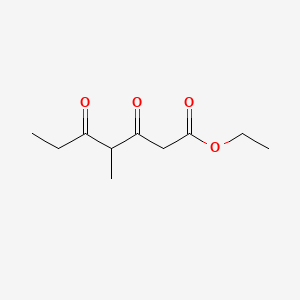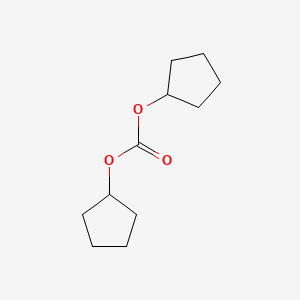
Dicyclopentyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclopentyl carbonate can be synthesized through the reaction of cyclopentanol with phosgene or its derivatives. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
2C5H9OH+COCl2→C5H9OCO2C5H9+2HCl
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidative carbonylation of cyclopentanol using carbon monoxide and oxygen in the presence of a catalyst. This method is more environmentally friendly as it avoids the use of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cyclopentanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonates and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines.
Hydrolysis: Typically carried out in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used.
Major Products
Substitution Reactions: Products include substituted carbonates and cyclopentanol derivatives.
Hydrolysis: Major products are cyclopentanol and carbon dioxide.
Transesterification: Products include new carbonates and alcohols.
Aplicaciones Científicas De Investigación
Dicyclopentyl carbonate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Materials Science: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Green Chemistry: Its derivatives are used in environmentally friendly chemical processes due to their low toxicity and biodegradability
Mecanismo De Acción
The mechanism of action of dicyclopentyl carbonate involves its ability to act as a carbonylating agent. It can introduce carbonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets include hydroxyl and amine groups, which can react with the carbonate group to form esters and carbamates, respectively.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Carbonate: A simpler dialkyl carbonate with similar reactivity but different physical properties.
Diphenyl Carbonate: Another dialkyl carbonate used in the production of polycarbonates.
Ethylene Carbonate: A cyclic carbonate with applications in lithium-ion batteries and as a solvent.
Uniqueness
Dicyclopentyl carbonate is unique due to its cyclic structure and the presence of two cyclopentyl groups, which impart distinct physical and chemical properties compared to other carbonates. Its relatively low toxicity and biodegradability make it an attractive option for green chemistry applications .
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
dicyclopentyl carbonate |
InChI |
InChI=1S/C11H18O3/c12-11(13-9-5-1-2-6-9)14-10-7-3-4-8-10/h9-10H,1-8H2 |
Clave InChI |
AJHQRWJZHVBYLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)OC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
